REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[CH:9][C:10]([OH:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13])(C)C.O.O.[F-].[K+]>CN(C=O)C>[C:6]([C:7]1[CH:8]=[CH:9][C:10]([OH:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13])#[CH:5] |f:1.2.3.4|
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#CC=1C=CC(=C(C(=O)OC)C1)O
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Name
|
|
Quantity
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150 g
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Type
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reactant
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Smiles
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O.O.[F-].[K+]
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred for 4 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The solution was extracted with ether (3×400 ml)
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Type
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WASH
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Details
|
the combined ether extracts were washed with 1M HCl (2×200 ml) and water (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether layer was dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C=CC(=C(C(=O)OC)C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |